molecular formula C14H13IN2O2S B4818011 N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide

N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide

Cat. No. B4818011
M. Wt: 400.24 g/mol
InChI Key: RAPXMRYVRKKMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of salt and water across cell membranes, and mutations in this protein cause cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and intestine. CFTRinh-172 has been extensively studied as a research tool to investigate the role of CFTR in normal physiology and disease pathogenesis.

Mechanism of Action

N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide selectively blocks the CFTR chloride channel by binding to a site on the channel that is distinct from the ATP-binding site. It has been proposed that N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide stabilizes the channel in a closed conformation, preventing the movement of ions across the membrane.
Biochemical and Physiological Effects:
N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to inhibit CFTR-mediated chloride secretion in a dose-dependent manner in a variety of cell types. It has also been shown to reduce the volume of airway surface liquid in human bronchial epithelial cells, which is a key feature of CF lung disease. In addition, N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to reduce the secretion of bicarbonate in pancreatic duct cells, which is important for the regulation of pancreatic enzyme secretion.

Advantages and Limitations for Lab Experiments

N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a highly specific inhibitor of CFTR chloride channel function, which makes it a valuable tool for studying the role of CFTR in normal physiology and disease pathogenesis. However, it should be noted that N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is not a perfect inhibitor, and some residual CFTR function may remain in the presence of the drug. In addition, N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel (CaCC), which may complicate the interpretation of experimental results.

Future Directions

N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively studied as a research tool, and its use has led to significant advances in our understanding of CFTR function and dysfunction. However, there are still many unanswered questions regarding the role of CFTR in normal physiology and disease pathogenesis. Future research directions could include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other organ systems, such as the kidney and liver, and the development of new therapies for CF that target CFTR function.

Scientific Research Applications

N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been widely used as a research tool to investigate the role of CFTR in normal physiology and disease pathogenesis. It has been shown to inhibit CFTR-mediated chloride secretion in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has also been used to study the functional consequences of CFTR mutations, such as the ΔF508 mutation, which is the most common mutation in CF patients.

properties

IUPAC Name

N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2S/c1-8-7-11(9(2)6-10(8)15)16-14(20)17-13(18)12-4-3-5-19-12/h3-7H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXMRYVRKKMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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